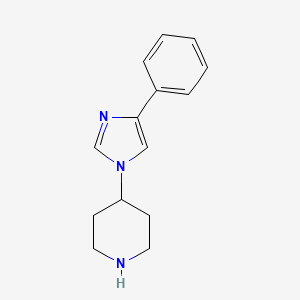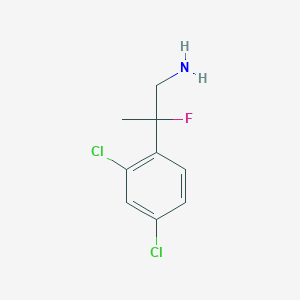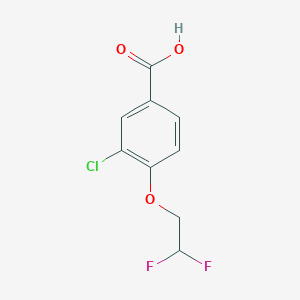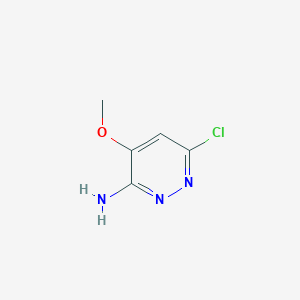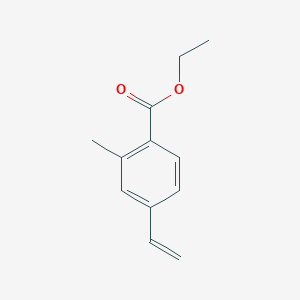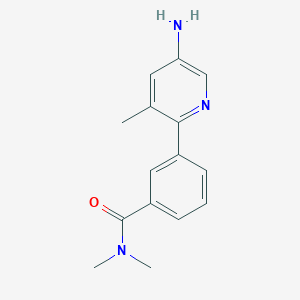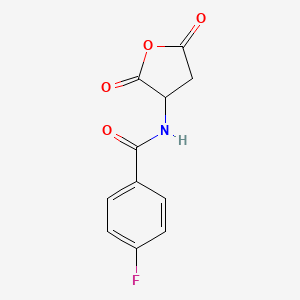
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide
Vue d'ensemble
Description
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide, also known as N-Furfuryl-4-fluorobenzamide, is a novel synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of furfuryl alcohol, which is a natural product derived from the breakdown of carbohydrates. It has a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-tumor properties. Additionally, N-Furfuryl-4-fluorobenzamide has been studied for its potential use in drug discovery, as it has been found to interact with several important enzymes involved in the regulation of cellular processes.
Applications De Recherche Scientifique
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide-fluorobenzamide has been studied extensively for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide-fluorobenzamide has been investigated as an anti-fungal agent, as it has been found to inhibit the growth of several species of fungi. Furthermore, this compound has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of several types of cancer cells.
Mécanisme D'action
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide-fluorobenzamide has been shown to interact with several enzymes involved in the regulation of cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, this compound has been found to inhibit the activity of several other enzymes, including phospholipase A2 and 5-lipoxygenase, which are involved in the production of other important cellular mediators.
Effets Biochimiques Et Physiologiques
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide-fluorobenzamide has been found to have a wide range of biochemical and physiological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, this compound has been found to inhibit the activity of several other enzymes, including phospholipase A2 and 5-lipoxygenase, which are involved in the production of other important cellular mediators. Furthermore, N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide-fluorobenzamide has been shown to have anti-fungal and anti-tumor properties, and it has been found to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide-fluorobenzamide has several advantages for use in laboratory experiments. For example, this compound is relatively easy to synthesize, and it is stable at room temperature. Additionally, this compound is non-toxic and has a wide range of biological activities, making it useful for a variety of research applications. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound is relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide-fluorobenzamide has a wide range of potential applications in scientific research. Future research should focus on further exploring the compound’s biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research should be conducted to explore the compound’s potential use in drug discovery, as it has been found to interact with several important enzymes involved in the regulation of cellular processes. Finally, further research should be conducted to determine the compound’s safety profile, as well as its potential side effects.
Propriétés
IUPAC Name |
N-(2,5-dioxooxolan-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c12-7-3-1-6(2-4-7)10(15)13-8-5-9(14)17-11(8)16/h1-4,8H,5H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYOHIYNGQUJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dioxotetrahydro-3-furanyl)-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



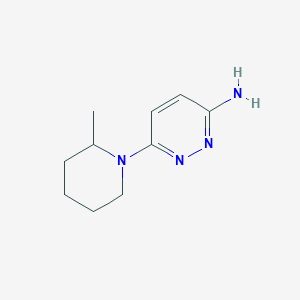
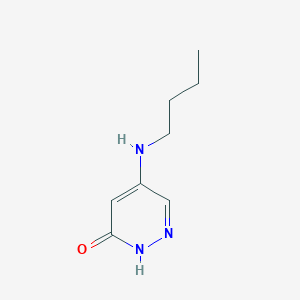
![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)
![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)
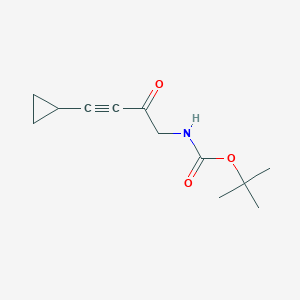
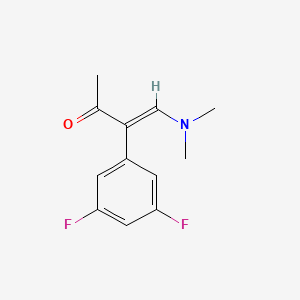
![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)
![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)
